Surufatinib

Catalog No.
S548014
CAS No.
1308672-74-3
M.F
C24H28N6O3S
M. Wt
480.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Surufatinib

CAS Number

1308672-74-3

Product Name

Surufatinib

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide

Molecular Formula

C24H28N6O3S

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HMPL012; HMPL012; HMPL 012; Sulfatinib; surufatinib;

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C

The exact mass of the compound Sulfatinib is 480.1944 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Surufatinib (CAS: 1308672-74-3) is an orally bioavailable small-molecule kinase inhibitor that bridges anti-angiogenic and immune-modulating pathways. Unlike traditional broad-spectrum receptor tyrosine kinase (RTK) inhibitors, surufatinib inhibits vascular endothelial growth factor receptors (VEGFR1/2/3) and fibroblast growth factor receptor 1 (FGFR1), while simultaneously targeting colony-stimulating factor 1 receptor (CSF-1R) [1]. This specific polypharmacology makes it a targeted tool compound for preclinical research and assay development focused on the tumor microenvironment (TME), particularly where the simultaneous suppression of tumor angiogenesis and depletion of tumor-associated macrophages (TAMs) is required without introducing off-target toxicity [2].

Procuring standard anti-angiogenic agents like sunitinib or lenvatinib as substitutes for surufatinib can introduce confounding variables into tumor microenvironment (TME) assays. While sunitinib blocks VEGFR and PDGFR, the resulting tumor hypoxia frequently triggers the compensatory recruitment of tumor-associated macrophages (TAMs) and upregulates FGF signaling, leading to experimental resistance [1]. Conversely, using a dedicated CSF-1R inhibitor like pexidartinib depletes TAMs but fails to exert the necessary primary anti-angiogenic control [2]. Surufatinib’s dual-inhibition profile prevents the need for complex, multi-compound dosing regimens in vivo, ensuring reproducible, single-agent modulation of both vascular and immune evasion pathways [1].

Single-Agent Formulation Fit for Dual-Pathway TME Modulation

In preclinical workflow design, targeting both angiogenesis and immune evasion typically requires co-formulating a VEGFR inhibitor with a CSF-1R inhibitor, increasing solvent load and pharmacokinetic variability. Surufatinib consolidates this into a single agent with balanced inhibition across VEGFR1-3 (IC50 = 1-24 nM) and CSF-1R (IC50 = 4 nM)[1]. In contrast, using a benchmark like sunitinib requires the addition of a second compound like pexidartinib (CSF-1R IC50 = 17 nM) to achieve the same dual-pathway blockade, complicating in vivo formulation and dosing schedules [2].

Evidence DimensionDosing Regimen Complexity and Target Coverage
Target Compound DataSurufatinib (Single-agent coverage of VEGFR1-3 + CSF-1R at <25 nM)
Comparator Or BaselineSunitinib + Pexidartinib (Requires two-drug co-formulation to achieve equivalent coverage)
Quantified DifferenceRemoves the necessity for 2-drug pharmacokinetic optimization and co-formulation in TME models.
ConditionsIn vivo preclinical study design and formulation workflows.

Streamlines in vivo laboratory workflows by allowing researchers to modulate both vascular and macrophage targets with a single, easily formulated compound.

Prevention of FGF-Mediated Escape Angiogenesis

Prolonged VEGFR inhibition often leads to compensatory upregulation of the FGF pathway. Surufatinib suppresses this resistance mechanism via targeted FGFR1 inhibition (IC50 = 15 nM)[1]. When compared to sunitinib, which primarily targets VEGFR/PDGFR and is vulnerable to FGF-mediated escape, surufatinib maintains anti-angiogenic efficacy in long-term preclinical models by blocking this secondary angiogenic route[2].

Evidence DimensionFGFR1 Inhibition (IC50)
Target Compound DataSurufatinib (FGFR1 IC50 = 15 nM)
Comparator Or BaselineSunitinib (Weak or absent FGFR1 inhibition)
Quantified DifferenceSurufatinib directly neutralizes the primary FGF escape pathway at nanomolar concentrations.
ConditionsKinase activity and cellular proliferation assays.

Critical for long-term in vivo efficacy studies where standard VEGFR inhibitors fail due to compensatory angiogenic resistance.

Reproducibility in Syngeneic Models via TAM Suppression

Traditional anti-angiogenic therapy with sunitinib often yields variable in vivo results because drug-induced hypoxia triggers the recruitment of M2-polarized tumor-associated macrophages (TAMs), confounding immune-focused endpoints [1]. By directly targeting the CSF-1/CSF-1R axis (IC50 = 4 nM), surufatinib blocks this compensatory TAM survival, ensuring reproducible depletion of the immunosuppressive macrophage population [2].

Evidence DimensionTAM Infiltration Variability
Target Compound DataSurufatinib (Consistent TAM reduction via direct CSF-1R blockade)
Comparator Or BaselineSunitinib (Variable, hypoxia-driven TAM increase)
Quantified DifferencePrevents the confounding variable of compensatory macrophage recruitment in syngeneic models.
ConditionsIn vivo syngeneic tumor models evaluating immune response.

Ensures higher reproducibility in immuno-oncology assays by eliminating the erratic, hypoxia-driven macrophage recruitment caused by pure VEGFR inhibitors.

Syngeneic Tumor Models for Immunotherapy Combinations

Surufatinib serves as a targeted backbone compound for in vivo studies testing PD-1/PD-L1 inhibitors. Its CSF-1R mediated TAM depletion reverses the immunosuppressive microenvironment that typically blunts checkpoint inhibitor efficacy, offering a streamlined single-agent alternative to complex multi-drug regimens [1].

Overcoming Anti-Angiogenic Resistance in Xenograft Models

Suitable for long-term xenograft or patient-derived xenograft (PDX) models where standard VEGFR inhibitors like sunitinib fail. Surufatinib's built-in FGFR1 inhibition prevents FGF-pathway upregulation, while its CSF-1R activity blocks the hypoxia-driven macrophage recruitment that complicates longitudinal efficacy data [2].

Tumor Microenvironment (TME) Co-Culture Assay Development

Serves as a quantitative positive control in in vitro co-culture assays evaluating the crosstalk between endothelial cells and macrophages. Its defined multi-kinase profile allows researchers to reliably suppress both angiogenesis and immune evasion pathways without off-target cellular toxicity [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

480.19435995 Da

Monoisotopic Mass

480.19435995 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B2K5L1L8S9

Drug Indication

Treatment of all conditions included in the category of malignant neoplasms (except central nervous system tumours, haematopoietic and lymphoid tissue neoplasms), Treatment of malignant neoplasms of haematopoietic and lymphoid tissue

Wikipedia

Surufatinib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023

Explore Compound Types